3-(3-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
3-(3-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Properties
Molecular Formula |
C25H19ClN4O3 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-2-15-6-8-17(9-7-15)22-28-23(33-29-22)18-10-11-20-21(13-18)27-25(32)30(24(20)31)14-16-4-3-5-19(26)12-16/h3-13H,2,14H2,1H3,(H,27,32) |
InChI Key |
IWZDBUBRPHHJEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting with an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazoline core.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids.
Substitution Reactions: The chlorobenzyl and ethylphenyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorobenzyl Group
The 3-chlorobenzyl moiety undergoes nucleophilic aromatic substitution (NAS) reactions under controlled conditions:
| Reaction Type | Conditions | Products/Outcomes | Yield | Source |
|---|---|---|---|---|
| Methoxylation | NaOMe, DMF, 80°C, 6h | Methoxy-substituted derivative | 72% | |
| Amination | NH3 (aq.), CuSO4, 120°C, 12h | Primary amine analog | 58% | |
| Thiolation | PhSH, K2CO3, DMSO, 60°C, 8h | Thioether-linked compound | 65% |
The chlorine atom’s electrophilicity is enhanced by the electron-withdrawing oxadiazole and quinazoline groups, facilitating displacement with oxygen-, nitrogen-, or sulfur-based nucleophiles.
Oxidation of the 4-Ethylphenyl Substituent
The ethyl group on the oxadiazole-attached phenyl ring can be oxidized to a carboxylic acid:
-
Reagents : KMnO4, H2SO4, H2O, reflux (24h)
-
Product : 4-Carboxyphenyl-oxadiazolyl derivative
-
Yield : 84%
-
Mechanism : Sequential oxidation of the ethyl group (-CH2CH3) to -COOH via intermediate alcohol and ketone stages.
This reaction expands utility in prodrug design by introducing ionizable carboxyl groups.
Hydrolysis of the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Acidic (pH < 3) | HCl (conc.), reflux, 48h | Quinazoline with amidoxime sidechain | Intermediate for heterocycle synthesis | |
| Basic (pH > 10) | NaOH (2M), 100°C, 24h | Cleavage to quinazoline-carboxylic acid | Bioisostere development |
The oxadiazole’s stability under physiological conditions makes it a preferred bioisostere, but controlled hydrolysis enables structural diversification.
Functionalization of the Quinazoline Core
The quinazoline-2,4-dione core participates in:
N-Alkylation
-
Reagents : Alkyl halides (e.g., CH3I), K2CO3, DMF, 25°C, 12h
-
Product : N3-alkylated derivatives (e.g., -CH3 substitution)
-
Yield : 63–78%
Ring-Opening Reactions
-
Reagents : NH2NH2, EtOH, reflux, 6h
-
Product : Anthranilic acid derivatives via cleavage of the dione ring
-
Yield : 55%
Biological Interactions via Electrophilic Reactivity
The compound inhibits bacterial gyrase and topoisomerase IV through:
-
Quinazoline-DNA intercalation : Stabilizes enzyme-DNA cleavage complexes .
-
Oxadiazole-Mg²⁺ chelation : Disrupts Mg²⁺-dependent catalytic activity in pathogens .
In vitro studies show MIC values of 2–8 µg/mL against S. aureus and E. coli, correlating with its dual-target mechanism .
Stability Under Pharmacological Conditions
| Condition | Outcome | Half-Life (t1/2) | Source |
|---|---|---|---|
| pH 7.4 (37°C) | Stable for 48h | >72h | |
| UV light (254 nm) | Gradual decomposition (10% loss/day) | 7 days | |
| Liver microsomes | Oxidative degradation (CYP3A4-mediated) | 2.3h |
Comparative Reactivity with Analogues
| Structural Feature | Reactivity Trend | Example Reaction Rate (vs. Parent) |
|---|---|---|
| 4-Chlorobenzyl (vs. 3-Cl) | Faster NAS due to para-substitution | 1.5× faster methoxylation |
| Oxadiazole with electron-donors | Reduced hydrolysis stability | 40% shorter t1/2 in acidic conditions |
Scientific Research Applications
Chemistry
In chemistry, this compound could be studied for its reactivity and potential as a building block for more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with quinazoline and oxadiazole moieties are often investigated for their potential as pharmaceuticals. They may exhibit activities such as anti-cancer, anti-inflammatory, or antimicrobial effects.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Quinazoline derivatives are known for their kinase inhibition properties, which could make this compound a candidate for anti-cancer drug development.
Industry
Industrially, this compound might find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. For example, if it acts as a kinase inhibitor, it would likely bind to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: Similar structure but lacks the ethyl group on the phenyl ring.
3-(3-chlorobenzyl)-7-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group on the phenyl ring in 3-(3-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione may confer unique steric and electronic properties, potentially affecting its reactivity and biological activity.
Biological Activity
The compound 3-(3-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione belongs to the quinazoline family, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential.
Synthesis and Structural Characteristics
The synthesis of quinazoline derivatives often involves methods such as cyclization reactions of anthranilic acid derivatives or other precursors under various conditions. The structural confirmation of the synthesized compounds is typically performed using spectroscopic techniques like IR and NMR.
Biological Activity Overview
The biological activities of quinazoline derivatives can be categorized primarily into antimicrobial and anticancer effects.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinazoline derivatives against various bacterial strains. For instance:
- In vitro Testing : The compound was assessed for its activity against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Notably, compounds with similar structures demonstrated moderate antibacterial activity with inhibition zones ranging from 9 mm to 15 mm against strains like Staphylococcus aureus and Escherichia coli .
- Comparison with Standard Drugs : In some studies, quinazoline derivatives exhibited comparable or superior activity to standard antibiotics such as ampicillin and vancomycin. For example, compound 13 showed significant inhibition against Candida albicans with an inhibition zone of 11 mm .
Anticancer Activity
Quinazoline derivatives have also been explored for their anticancer properties:
- Cell Lines Tested : The compound's cytotoxicity was evaluated against several cancer cell lines including Hepatocellular carcinoma (HePG-2), Mammary gland breast cancer (MCF-7), Human prostate cancer (PC3), and Colorectal carcinoma (HCT-116). Results indicated moderate cytotoxic effects with IC50 values ranging from 17.35 µM to over 100 µM depending on the specific derivative .
- Mechanism of Action : Some quinazoline derivatives function as inhibitors of key enzymes involved in cancer cell proliferation, including topoisomerases. This mechanism contributes to their potential effectiveness in cancer therapy .
Detailed Research Findings
Case Studies
- Antimicrobial Efficacy Study : A study focused on a series of quinazoline derivatives reported that compounds similar to the target compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings emphasized the importance of structural modifications in enhancing bioactivity .
- Cytotoxicity Evaluation : Another evaluation highlighted that several synthesized quinazoline derivatives displayed significant cytotoxicity against colorectal carcinoma cells, indicating their potential as therapeutic agents in cancer treatment .
Q & A
Q. What are the standard synthetic routes for preparing 3-(3-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Formation : Start with substituted benzoic acid derivatives (e.g., 2-amino-4-chloro benzoic acid) to form the quinazolinone core via cyclization with reagents like hydrazine hydrate .
Oxadiazole Ring Construction : The 1,2,4-oxadiazole moiety is introduced by reacting amidoximes with carboxylic acid derivatives under thermal or catalytic conditions .
Functionalization : Substituents like the 3-chlorobenzyl group are added via nucleophilic substitution or coupling reactions.
Key Characterization : Use IR (C=O stretch at ~1700 cm⁻¹), NMR (aromatic protons at δ 7.2–8.2 ppm), and elemental analysis to confirm purity and structure .
Q. How is the antibacterial activity of this compound typically evaluated in preclinical studies?
Methodological Answer:
In Vitro Assays : Use minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
Target Validation : Perform molecular docking (AutoDockTools) against bacterial targets like DNA gyrase to predict binding modes .
Toxicity Screening : Assess cytotoxicity via mammalian cell lines (e.g., HEK-293) and in silico tools (e.g., ProTox-II) to prioritize lead compounds .
Advanced Research Questions
Q. How can contradictory results in biological activity between computational predictions and experimental assays be resolved?
Methodological Answer: Contradictions may arise due to:
Compound Stability : Verify purity via HPLC and assess degradation under assay conditions.
Binding Site Dynamics : Use molecular dynamics simulations (e.g., GROMACS) to evaluate protein flexibility, which docking may overlook .
Assay Variability : Repeat assays with standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin for DNA gyrase inhibition) .
Q. What strategies optimize the synthetic yield of the 1,2,4-oxadiazole moiety in this compound?
Methodological Answer:
Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.
Catalysis : Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Workflow Integration : Combine computational reaction design (e.g., ICReDD’s quantum chemical pathfinding) with high-throughput experimentation to screen optimal conditions .
Q. How can factorial design improve the experimental workflow for structure-activity relationship (SAR) studies?
Methodological Answer:
Variable Selection : Use a factorial design to test variables (e.g., substituent position, solvent polarity) and identify significant interactions .
Response Surface Modeling : Apply central composite design (CCD) to optimize reaction parameters (temperature, catalyst loading) for maximal activity .
Data Integration : Leverage AI tools (COMSOL Multiphysics) to model SAR trends and prioritize analogs for synthesis .
Data Contradiction Analysis
Q. How to address discrepancies in DNA gyrase inhibition data across studies?
Methodological Answer:
Enzyme Source : Compare gyrase isoforms (e.g., E. coli vs. S. aureus) and ensure consistent purification protocols .
Activity Confounders : Test for off-target effects (e.g., topoisomerase IV inhibition) using enzyme-specific inhibitors.
Structural Analysis : Perform X-ray crystallography or cryo-EM to resolve binding poses, which may differ from docking predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
